3H-1,2-Dithiol-3-one

Description

Historical Evolution of 1,2-Dithiole (B8566573) Chemistry and the Genesis of 3H-1,2-Dithiol-3-one

The journey into the chemistry of 1,2-dithioles began in the late 19th century. The first recognized member of this class, 4,5-dimethyl-1,2-dithiole-3-thione, was synthesized in 1884 by the Italian chemist G.A. Barbaglia, who isolated a compound with the formula C5H6S3 from the reaction of isovaleraldehyde (B47997) and sulfur. While its structure was not determined at the time, its melting point and synthesis method suggest it was indeed this dithiolethione derivative.

The parent compound of the thione series, 3H-1,2-dithiole-3-thione, was first synthesized in 1948. This paved the way for the preparation of numerous other derivatives, particularly in the following decades, spurred by interest in their potential industrial and pharmaceutical applications.

The genesis of this compound is directly linked to its thione analog. The conversion of the thiocarbonyl group (C=S) in 3H-1,2-dithiole-3-thione to a carbonyl group (C=O) to form this compound is a key transformation. Several methods have been developed to achieve this exchange of a sulfur atom for an oxygen atom. One established method involves the reaction of the corresponding 3H-1,2-dithiol-3-thione derivative with mercury(II) acetate (B1210297) in glacial acetic acid, which yields the desired this compound. Other methods include treatment with potassium permanganate (B83412) (KMnO4) in acidic acetone (B3395972) or reacting with chlorine in carbon tetrachloride followed by the addition of water. This historical development highlights the foundational role of the thione derivatives in accessing the "one" series of these important heterocycles.

Significance of Sulfur Heterocycles within Organic Chemistry

Sulfur-containing heterocycles are a cornerstone of organic chemistry, exhibiting unique chemical properties and biological activities that make them vital in numerous applications. Their presence introduces significant changes to the cyclic structure compared to their carbocyclic counterparts, primarily due to the presence of sulfur's unshared electron pairs and its differing electronegativity from carbon.

The significance of sulfur heterocycles can be attributed to several key factors:

Unique Reactivity: The sulfur atom can stabilize charges and participate in various reactions, imparting versatility to the heterocyclic ring.

Biological Activity: Many sulfur heterocycles are found in essential biomolecules and have been extensively incorporated into pharmaceuticals. Compounds containing these scaffolds have been reported to possess a wide range of therapeutic activities.

Synthetic Building Blocks: They serve as crucial intermediates and building blocks in the synthesis of more complex organic molecules. Their transformations are a subject of ongoing research, leading to the development of novel synthetic methodologies.

Materials Science: The electronic properties conferred by the sulfur atom make these heterocycles promising for applications in materials science, such as in the development of molecular conductors and magnets.

The 1,2-dithiole ring system, as a prominent member of this class, is studied for its rich and diverse chemistry, leading to a wide array of derivatives with important applications.

Structural Framework and Nomenclature Conventions of this compound Derivatives

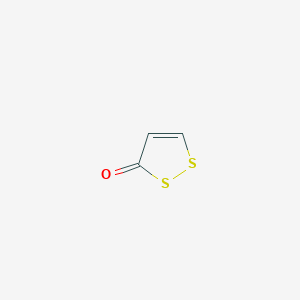

The fundamental structure of this compound is a five-membered heterocyclic ring. This framework is characterized by the presence of two adjacent sulfur atoms (a disulfide bond) and a carbonyl group (C=O) at the third position of the ring. The "3H" in the name indicates that position 3 of the ring bears a hydrogen atom when unsubstituted, though in the case of the ketone, this position is occupied by the carbonyl oxygen. The molecule is generally planar.

Nomenclature for derivatives of this compound follows standard IUPAC conventions. Substituents on the carbon atoms of the ring are indicated by number and name. The ring is numbered starting from one of the sulfur atoms, proceeding towards the second sulfur atom, with the carbonyl carbon being at position 3.

Table 1: Examples of this compound Derivatives and their Nomenclature

| Structure | IUPAC Name | Notes |

| This compound | The parent compound. |

| 4,5-Dimethyl-3H-1,2-dithiol-3-one | Methyl groups are located at positions 4 and 5 of the dithiole ring. |

| 5-Phenyl-3H-1,2-dithiol-3-one | A phenyl group is attached to the 5th position of the ring. |

| 4-Methyl-5-(2-pyrazinyl)-3H-1,2-dithiol-3-one | A methyl group is at position 4 and a pyrazinyl group is at position 5. |

The systematic naming allows for clear identification of the various derivatives based on the type and position of the substituent groups attached to the core 1,2-dithiol-3-one ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dithiol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2OS2/c4-3-1-2-5-6-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUYADQBBAAFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSSC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555405 | |

| Record name | 3H-1,2-Dithiol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-88-3 | |

| Record name | 3H-1,2-Dithiol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3h 1,2 Dithiol 3 One and Its Functionalized Derivatives

Synthesis from 3-Oxoesters: Methodological Refinements and Reagent Specificity

The sulfuration of 3-oxoesters stands as one of the most prevalent and effective methods for the synthesis of the 3H-1,2-dithiole-3-thione core structure, which can subsequently be converted to the corresponding 3H-1,2-dithiol-3-one. This approach has seen several refinements aimed at improving efficiency and simplifying the purification process.

Utilization of Lawesson's Reagent and Elemental Sulfur in 3H-1,2-Dithiol-3-thione Synthesis

A foundational method for the synthesis of 3H-1,2-dithiole-3-thiones from 3-oxoesters involves the use of Lawesson's reagent in conjunction with elemental sulfur. This procedure, typically carried out by refluxing the reactants in a solvent like toluene, can produce the desired dithiolethiones in nearly quantitative yields, especially for unsubstituted and 2-monosubstituted 3-oxoesters. However, for certain substrates, such as 3-oxoesters bearing a pyrazinyl group at the C-3 position, this method can result in lower yields, sometimes as low as 39%. The presence of elemental sulfur is often beneficial for the reaction, though the precise mechanism of its action in boosting yields is not fully understood. A significant drawback of this method is the formation of phosphorus-containing byproducts that can complicate the purification of the final product.

Application of P4S10 with Hexamethyldisiloxane (B120664) (HMDO) for Enhanced Yields

To address the limitations of Lawesson's reagent, including cost and purification challenges, a more efficient procedure was developed utilizing a combination of phosphorus pentasulfide (P4S10), elemental sulfur, and hexamethyldisiloxane (HMDO). This reagent system has been shown to convert 3-oxoesters to 3H-1,2-dithiole-3-thiones in yields that are often superior to those obtained with Lawesson's reagent. The addition of HMDO not only significantly increases the yield of the dithiolethione but also greatly simplifies the workup process, as the byproducts can be removed by a simple hydrolytic workup or filtration through silica (B1680970) gel, avoiding the need for chromatography. This method is particularly advantageous for both small-scale screening and large-scale production of dithiolethiones. The combination of P4S10 and HMDO is also effective for the thionation of a variety of other carbonyl compounds, including esters, lactones, amides, and ketones.

Table 1: Comparison of Thionation Reagents for 3-Oxoester Conversion

| Reagent System | Advantages | Disadvantages | Typical Solvents |

|---|---|---|---|

| Lawesson's Reagent / S₈ | High yields for certain substrates | Byproduct removal can be difficult; lower yields for some substituted esters | Toluene, Xylene |

Modifications for Substituted 3-Oxoesters in this compound Synthesis

The synthesis of functionalized 3H-1,2-dithiol-3-ones often requires modifications to the standard procedures to accommodate various substituents on the 3-oxoester precursor. The P4S10/HMDO method has proven to be robust for a range of substituted 3-oxoesters, providing a reliable route to a diverse library of dithiolethiones. These thionated derivatives serve as key intermediates that can be converted to the corresponding 3H-1,2-dithiol-3-ones. The choice of solvent and reaction temperature can be critical in optimizing the yield and preventing the degradation of sensitive functional groups.

Approaches from Alpha-Enolic Dithioesters and Related Carbonyl Precursors

Alternative synthetic routes to the 3H-1,2-dithiole-3-one ring system have been explored, starting from precursors other than 3-oxoesters. These methods offer access to different substitution patterns and can be advantageous in specific synthetic contexts.

Construction of this compound Rings from Alpha-Enolic Dithioesters

Alpha-enolic dithioesters are valuable precursors for the synthesis of 5-substituted 3H-1,2-dithiole-3-thiones. A notable method involves the treatment of α-enolic dithioesters with elemental sulfur and indium(III) chloride (InCl₃) under solvent-free conditions at elevated temperatures (90 °C). This one-pot procedure is tolerant of a variety of functional groups on the phenyl ring, including both electron-donating (e.g., OMe, Me) and electron-withdrawing (e.g., Cl, Br, CF₃) substituents. The reaction proceeds through the formation of new S-S and C-S bonds via an in situ open-chain intermediate, followed by intramolecular heterocyclization to afford the dithiolethione ring in good to excellent yields.

Alkyne-Based Cyclization and Annulation Strategies for this compound Frameworks

The use of alkynes as starting materials provides a powerful and direct route to the 3H-1,2-dithiole ring system. These methods often involve multicomponent reactions that build the heterocyclic core in a single synthetic sequence.

A notable one-pot procedure has been developed for the synthesis of 4-mercapto-5-substituted 3H-1,2-dithiole-3-thiones, which are direct precursors to the corresponding 3-one derivatives. This method begins with the deprotonation of terminal alkynes using butyllithium (B86547) (BuLi). The resulting lithium acetylide is then treated with carbon disulfide to form an alkynyldithiocarboxylate intermediate. Subsequent reaction with elemental sulfur, followed by an acidic workup, yields the target 4-mercapto-5-substituted 3H-1,2-dithiole-3-thione. Quenching the reaction with an alkylating agent like methyl iodide instead of an acid leads to the formation of stable 4-methylthio derivatives.

This strategy is effective for a variety of terminal alkynes, demonstrating its utility in generating a range of substituted dithiole frameworks.

Table 1: Synthesis of 5-Substituted 3H-1,2-Dithiole-3-thiones from Terminal Alkynes

| Starting Alkyne | Product | Yield |

|---|---|---|

| Phenylacetylene | 4-Mercapto-5-phenyl-3H-1,2-dithiole-3-thione | ~60% |

| 1-Hexyne | 4-Mercapto-5-butyl-3H-1,2-dithiole-3-thione | ~55% |

Data compiled from research describing the one-pot synthesis from terminal alkynes.

An innovative and practical strategy for synthesizing 3-acylimino-3H-1,2-dithiole derivatives utilizes an ionic liquid-mediated annulation reaction. This metal-free, one-pot procedure involves the reaction of alkynylnitriles with thiocarboxylic acids in the presence of the ionic liquid [BMIM]Br (1-butyl-3-methylimidazolium bromide). The protocol provides moderate to good yields of the desired dithiole derivatives and represents an operationally simple and rapid method for creating a library of these compounds. Mechanistic studies indicate that the reaction proceeds through the addition of a benzoyldithio anion to the alkynylnitrile, followed by an annulation reaction involving a disulfide intermediate.

Table 2: Ionic Liquid-Mediated Synthesis of 3-Acylimino-3H-1,2-dithiole Derivatives

| Alkynylnitrile | Thiocarboxylic Acid | Product | Yield |

|---|---|---|---|

| 3-Phenylpropiolonitrile | Thiobenzoic acid | 3-(Benzoylimino)-5-phenyl-3H-1,2-dithiole | Good |

| 3-(p-Tolyl)propiolonitrile | Thiobenzoic acid | 3-(Benzoylimino)-5-(p-tolyl)-3H-1,2-dithiole | Good |

Data based on the reported ionic liquid-mediated synthesis strategy.

One-Pot Procedures for 4-Mercapto-5-substituted 3H-1,2-Dithiol-3-ones

Conversion Pathways from 3H-1,2-Dithiole-3-thiones to 3H-1,2-Dithiol-3-ones

The conversion of the thiocarbonyl group (C=S) of a 3H-1,2-dithiole-3-thione to a carbonyl group (C=O) is a fundamental transformation for accessing this compound derivatives. This conversion is typically achieved through oxidative or selective sulfur-oxygen exchange reactions.

A highly efficient and widely used method for converting 3H-1,2-dithiole-3-thiones to their corresponding 3-one analogues is oxidation with mercury(II) acetate (B1210297). The reaction is typically performed in a mixture of acetone (B3395972) and glacial acetic acid and often proceeds with very high yields. This protocol is particularly successful for thiones bearing an aromatic substituent at the C-4 position. The process involves the selective oxidation of the exocyclic thione sulfur without affecting the disulfide bond within the dithiole ring.

Table 3: Oxidation of 3H-1,2-Dithiole-3-thiones to 3H-1,2-Dithiol-3-ones using Hg(OAc)₂

| Starting Thione | Resulting One | Yield |

|---|---|---|

| 4-Phenyl-5-methyl-3H-1,2-dithiole-3-thione | 4-Phenyl-5-methyl-3H-1,2-dithiol-3-one | High |

| 4-Phenyl-5-ethyl-3H-1,2-dithiole-3-thione | 4-Phenyl-5-ethyl-3H-1,2-dithiol-3-one | 66% (from precursor) |

Data sourced from studies on the synthesis and oxidation of 1,2-dithiole-3-thiones.

The conversion using mercury(II) acetate is a prime example of a selective sulfur-oxygen exchange methodology. The selectivity is crucial, as it targets the thiocarbonyl group for transformation into a carbonyl while preserving the integrity of the heterocyclic ring's S-S bond. This method's effectiveness highlights the difference in reactivity between the exocyclic thione and the endocyclic disulfide. The general principle of sulfur extrusion from 1,2-dithiole-3-thiones to form the corresponding keto-analogues is a recognized pathway. These selective exchange reactions are vital for the synthesis of specific this compound targets that may not be directly accessible through other routes.

Oxidative Transformation Protocols for Thiocarbonyl to Carbonyl Conversion

Stereoselective and Chemoselective Synthesis of Complex this compound Architectures

Achieving stereoselectivity and chemoselectivity is paramount when constructing complex molecules. In the context of 3H-1,2-dithiol-3-ones, selective functionalization allows for the creation of intricate and novel molecular architectures.

A key example of chemoselectivity is the reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine (B1678402). By carefully controlling the reaction conditions, the synthesis can be directed to selectively yield either the mono-substituted product, 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one, or the bis-product, 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). This control over the degree of substitution on the piperazine linker showcases a high level of chemoselectivity.

Furthermore, divergent cyclization reactions demonstrate substituent-controlled synthesis pathways. The reaction between 3H-benzo[c] dithiol-3-ones and hexahydro-1,3,5-triazines can lead to either six- or eight-membered nitrogen-containing heterocycles, with the outcome being controlled by the N-substituent on the triazine. This transition-metal-free process highlights how subtle changes in a reactant can direct the reaction towards completely different, complex scaffolds. The use of dithiole-one derivatives, such as 3H-1,2-benzodithiol-3-one 1,1-dioxide, as sulfurizing reagents in the stereoselective synthesis of oligonucleotide phosphorothioates also underscores the utility of these compounds in controlling stereochemistry in complex biological molecules.

Table 4: Chemoselective Synthesis of Piperazinyl-1,2-dithiol-3-one Derivatives

| Reactant Ratio (Dithiol-one:Piperazine) | Solvent | Product | Selectivity |

|---|---|---|---|

| 1 : 1 | Dichloromethane | 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one | Mono-substitution |

Data based on the selective synthesis of piperazinyl derivatives of 1,2-dithiol-3-one.

Elucidation of Reactivity and Chemical Transformation Mechanisms of 3h 1,2 Dithiol 3 One

Ring-Preserving Reactions and Functionalization at the Carbonyl Moiety of 3H-1,2-Dithiol-3-one

The reactivity of 3H-1,2-dithiol-3-ones allows for functionalization while keeping the core dithiole ring system intact. A key transformation in this category is the conversion of the thiocarbonyl group of 3H-1,2-dithiole-3-thiones into a carbonyl group, yielding the corresponding 3H-1,2-dithiol-3-ones. This oxidation can be achieved using various reagents. For instance, heating monocyclic 1,2-dithiole-3-thiones in acetic acid with mercury(II) acetate (B1210297) is a common method, although yields can vary significantly. Another approach involves the use of nitrile oxides. While bismuth nitrate (B79036) has been explored as an oxidant for this conversion, it has shown low yields.

In a notable reaction, the electrophilic character of the thiocarbonyl moiety at the 3-position of the 1,2-dithiole (B8566573) ring was demonstrated in a serendipitous reaction with α-haloketones in the presence of excess potassium iodide. This reaction, which can be efficiently carried out under both conventional heating and microwave irradiation, leads to the formation of (E)-3-[1-(alkylthio)alkylidene]-3H-1,2-dithioles, showcasing a transformation at the exocyclic sulfur without disrupting the dithiole ring.

Ring Transformations and Rearrangement Processes of 3H-1,2-Dithiole Systems

The 1,2-dithiole ring system is susceptible to a variety of reactions that lead to its transformation into other heterocyclic structures. These processes often involve cycloadditions, cleavage of the sulfur-sulfur bond, and rearrangements.

One of the most extensively studied reactions of 1,2-dithiole-3-thiones is their 1,3-dipolar cycloaddition with alkynes, which typically results in the formation of 1,3-dithioles. For example, the reaction of non-fused dithiolethiones with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) generally stops after the addition of one alkyne molecule. However, 1,2-dithiole-3-thiones fused with non-aromatic or heteroaromatic rings can sequentially add two molecules of an activated alkyne.

The reaction of 1,2-dithiole-3-thiones with nitrilimines proceeds as a 1,3-dipolar cycloaddition at the thiono group. This is often followed by a spontaneous opening of the dithiole ring and extrusion of a sulfur atom, leading to the formation of a 1,3,4-thiadiazole (B1197879) ring. For instance, the reaction of bis dithiolo thiazine (B8601807) with diarylnitrilimines yields 1,3,4-thiadiazolines. This transformation is believed to proceed through a spiro-1,2-dithiolo-1,3,4-thiadiazole intermediate, which then undergoes ring opening and sulfur extrusion.

A computational study using Density Functional Theory (DFT) has been conducted on the thermal 1,3-dipolar cycloaddition reaction between alkynyl metal(0) Fischer carbenes and 5-methyl-3H-1,2-dithiole-3-thione, which yields 1,3-dithiafulvene. This research aimed to understand the regioselectivity and the reaction mechanism.

The sulfur atoms in the 1,2-dithiole ring are susceptible to substitution and cleavage, leading to diverse heterocyclic systems. Reactions with various nucleophiles can lead to the replacement of one or both sulfur atoms, forming carbon- and carbon-nitrogen containing moieties.

For example, treatment of 3H-benzo[c] dithiole-3-thione with an excess of 3,4-dihydropyrrolo[1,2-а]pyrazine at room temperature results in the formation of a pyrazino[2,1-b] thiazine, where a sulfur atom is replaced by a carbon-nitrogen fragment. Similarly, a phosphine-mediated cyclization of benzo[c] dithiol-3-ones with amidines involves the cleavage of the S-S bond by triphenylphosphine, facilitating a ring-opening reaction.

Furthermore, a synthetic route to 2,3-dihydro-4H-1,3-thiazine derivatives has been developed through the reductive rearrangement of 1,2-dithiole-3-ylidene thiones. The reactivity of the 1,2-dithiole nucleus is characterized by reactions with nucleophiles that can attack various electrophilic positions, sometimes leading to ring cleavage and subsequent cyclization, with or without sulfur extrusion, to form different heterocyclic systems.

The reaction of 3H-1,2-dithiole derivatives with metal carbonyl complexes can lead to the formation of metalladithiolene rings through rearrangement processes. The reaction of 5-phenyl-3H-1,2-dithiol-3-one with [Rh(Cp*)(CO)2] yields two different rhodiadithiolene complexes. In contrast, the reaction with the corresponding 5-phenyl-3H-1,2-dithiole-3-thione produces only one of these complexes. The proposed mechanism involves the initial attack of a coordinatively unsaturated rhodium species on a sulfur atom of the dithiole ring, followed by a rearrangement. These metalladithiolene rings are unique metal chelate rings that exhibit properties of both aromaticity and unsaturation.

Substitution and Cleavage of Sulfur Atoms within the 1,2-Dithiole Ring System

Redox Chemistry and Electron Transfer Mechanisms Involving this compound

The redox properties of this compound and its thione analogue are central to their chemical and biological activities. These compounds can participate in electron transfer reactions and interact with biological thiols, leading to the generation of reactive oxygen species.

3H-1,2-dithiole-3-thione (D3T) is known to react with thiols, a process that has implications for its biological effects. Studies have shown that under physiologically relevant conditions, the incubation of D3T with the dithiol dithiothreitol (B142953) (DTT) leads to significant oxygen consumption, indicating a redox reaction. A similar, though less extensive, reaction occurs with the monothiol glutathione (B108866) (GSH).

Electron paramagnetic resonance (EPR) studies have confirmed that these redox reactions generate superoxide (B77818) radicals. The production of reactive oxygen species (ROS) is a key aspect of the biological activity of 1,2-dithiole-3-thiones. It has been proposed that the ability of these compounds to generate ROS, in conjunction with thiols, may contribute to their observed biological effects. For instance, D3T can potentiate AGE-induced ROS formation in neuronal cells. This process is thought to involve the conversion of molecular oxygen to a peroxide species, which then undergoes a metal-catalyzed Fenton-type reaction to produce oxygen radicals.

Role of the Electrophilic Character in Redox Processes

The electrophilic nature of 1,2-dithiole-3-thiones is a key factor in their ability to induce cellular antioxidant and detoxification pathways. This electrophilicity is believed to be responsible for their interaction with cellular components, leading to the activation of protective mechanisms against carcinogens.

One of the significant outcomes of this electrophilic character is the generation of reactive oxygen species (ROS) through redox reactions. For instance, 3H-1,2-dithiol-3-thione (D3T), in the presence of thiols like glutathione, can facilitate the conversion of molecular oxygen into superoxide radicals. This process is thought to be initiated by the reaction of D3T with sulfhydryl groups, particularly the dithiol compound dithiothreitol (DTT), leading to notable oxygen consumption and superoxide generation. The reaction with the monothiol glutathione also produces superoxide, although to a lesser extent.

This generation of ROS is proposed as a potential mechanism for the activation of the Nrf2/Keap1 signaling pathway, which regulates the expression of phase 2 detoxifying and antioxidant enzymes. The hypothesis suggests that D3T's interaction with the sulfhydryl groups of Keap1, a repressor protein of Nrf2, leads to the dissociation of the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes. The electrophilic nature of D3T may also allow it to directly interact with and inactivate NF-κB, a key regulator of inflammation.

The reactivity of the dichalcogenide bond in benzodithiole derivatives, which are structurally related to this compound, has been studied using electrostatic potential calculations. These studies reveal the presence of σ-hole regions around the S-S bond, which are indicative of electrophilic sites susceptible to nucleophilic attack.

Nucleophilic and Electrophilic Reactivity of this compound and its Substituted Forms

The reactivity of this compound and its derivatives is a balance between nucleophilic and electrophilic characteristics, allowing for a diverse range of chemical transformations.

Halogenated derivatives of this compound exhibit significant reactivity towards nucleophiles. For example, 4,5-dichloro-1,2-dithiol-3-one has been identified as a potent inhibitor of the bacterial enzyme 3-ketoacyl acyl carrier protein synthase III (FabH). The inhibitory activity of these chlorinated compounds is enhanced when pre-incubated with the enzyme, suggesting a slow dissociation of the enzyme-inhibitor complex. This indicates a strong interaction, possibly involving nucleophilic attack by an amino acid residue in the enzyme's active site on the electrophilic dithiol-3-one ring. The presence of the 5-chloro substituent is crucial for this potent, slowly reversible inhibition. In contrast, derivatives where the 5-chloro group is replaced by a trifluoromethyl group are significantly less effective inhibitors and exhibit readily reversible binding.

The reaction of 3H-1,2-dithiole-3-thiones with α-haloketones demonstrates the electrophilic character of the thiocarbonyl group at the 3-position of the dithiole ring. In a notable one-step conversion, the reaction of 3H-1,2-dithiole-3-thione with α-haloketones in the presence of excess potassium iodide leads to the formation of (E)-3-[1-(alkylthio)alkylidene]-3H-1,2-dithioles. This outcome is contrary to the expected nucleophilic attack at a different position on the molecule. The reaction can be explained by Pearson's hard and soft acid-base (HSAB) theory. This transformation can be efficiently carried out under both conventional heating and microwave irradiation. The reaction can also produce 1,2-dithiolylium salts as byproducts.

Reactivity of Halogenated this compound Derivatives with Nucleophiles (e.g., Piperazine)

Catalytic Roles and Mechanisms of this compound Analogues

Analogues of this compound, particularly benzodithiole derivatives, have been explored for their catalytic applications. For instance, a copper-catalyzed reaction involving 2-bromo-benzothioamides and elemental sulfur or selenium can produce benzodithioles and benzothiaselenoles. This process involves a sulfur rearrangement. In the absence of elemental sulfur or selenium, the reaction can yield dibenzodithiocines through consecutive C(sp²)-S Ullmann couplings.

Furthermore, certain dithiazole derivatives, which share structural similarities with dithiolethiones, have been developed as efficient sulfur-transfer reagents in the synthesis of phosphorothioate (B77711) oligonucleotides. For example, N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide provides two sulfur atoms, leading to near-quantitative sulfur incorporation under mild conditions. The mechanism involves the transfer of sulfur atoms to phosphoramidite (B1245037) intermediates.

Advanced Computational and Theoretical Studies on 3h 1,2 Dithiol 3 One Electronic Structure and Reactivity

Quantum Chemical Calculations: DFT, Ab Initio, and Semi-Empirical Methods (PM3) for 3H-1,2-Dithiol-3-one

A variety of computational methods have been employed to investigate the molecular geometry and electronic structure of this compound and its derivatives. These methods, including Density Functional Theory (DFT), Ab Initio, and the semi-empirical PM3 method, allow for the calculation of key parameters such as bond lengths, bond angles, net charges, and heats of formation.

Initially, the geometries of these molecules are often optimized using molecular mechanics with force fields like MM+. Following this initial optimization, more robust methods are applied. The PM3 method provides a computationally efficient way to re-optimize geometries. For higher accuracy, Ab Initio Hartree-Fock (HF) and DFT methods, particularly with basis sets like 6-311++G(d,p), are utilized. Studies have shown a good correlation between the geometric parameters calculated by Ab Initio and DFT methods, indicating a high level of confidence in the predicted structures. These calculations have confirmed the planar geometry of the 1,2-dithiol-3-one ring, with dihedral angles close to zero.

The table below presents a selection of calculated properties for this compound and some of its derivatives, showcasing the influence of different substituents on the electronic properties of the molecule.

| Compound | Method | Heat of Formation (kcal/mol) | Dipole Moment (Debye) |

| This compound | DFT/B3LYP | 3.757 | 3.816 |

| 4-methyl-1,2-dithiol-3-one | DFT/B3LYP | -3.838 | 4.703 |

| 4,5-dichloro-1,2-dithiol-3-one | DFT/B3LYP | -5.281 | 3.650 |

Data sourced from computational studies on 1,2-dithiol-3-one derivatives.

Analysis of Molecular Electrostatic Potential Surfaces (MESP) and Charge Distribution

The Molecular Electrostatic Potential Surface (MESP) is a powerful tool for understanding the reactivity of a molecule. It visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. For this compound, MESP analysis reveals distinct regions of positive and negative potential, which correspond to electron-deficient and electron-rich areas, respectively.

Regions with negative electrostatic potential (often colored red) are susceptible to electrophilic attack, while regions with positive potential (often colored blue) are prone to nucleophilic attack. In the case of this compound, the MESP map helps to identify the most reactive sites for chemical reactions.

The distribution of charges within the molecule, often calculated using Mulliken population analysis, provides quantitative data that complements the visual insights from the MESP. These calculations detail the net atomic charges on each atom, further pinpointing sites for electrophilic and nucleophilic interactions. For instance, a significant positive charge on a carbon atom would indicate its susceptibility to a nucleophilic attack.

The following table displays the calculated Mulliken charges for the parent this compound molecule.

| Atom | Method | Mulliken Charge |

| C3 | DFT/B3LYP | Value not specified in provided text |

| C4 | DFT/B3LYP | Value not specified in provided text |

| C5 | DFT/B3LYP | Value not specified in provided text |

| S1 | DFT/B3LYP | Value not specified in provided text |

| S2 | DFT/B3LYP | Value not specified in provided text |

| O | DFT/B3LYP | Value not specified in provided text |

Frontier Molecular Orbital Theory (HOMO/LUMO) in Relation to Reactivity of this compound Systems

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and thus more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies have shown that the introduction of substituents to the this compound ring can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. For example, electron-withdrawing groups like cyanide and chloride tend to lower the energies of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This often leads to a smaller HOMO-LUMO gap and increased reactivity.

The table below summarizes the calculated HOMO and LUMO energies and the corresponding energy gap for this compound and some of its derivatives.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -0.252 | 0.079 | 0.173 |

| 4-methyl-1,2-dithiol-3-one | -0.237 | 0.118 | 0.119 |

| 4,5-dichloro-1,2-dithiol-3-one | -0.236 | 0.120 | 0.116 |

Data sourced from computational studies on 1,2-dithiol-3-one derivatives.

Conformational Analysis and Geometrical Parameter Optimization of this compound

Computational methods are extensively used to determine the most stable three-dimensional structure of molecules through conformational analysis and geometry optimization. For this compound, these studies begin with molecular mechanics calculations to explore the potential energy surface and identify low-energy conformations. Subsequently, higher-level methods like DFT and Ab Initio are employed to refine the geometry and obtain accurate bond lengths, bond angles, and dihedral angles.

The results of these optimizations consistently show that the 1,2-dithiol-3-one ring is planar. The calculated geometrical parameters are often in good agreement with experimental data where available, validating the accuracy of the theoretical models. For substituted derivatives, conformational analysis also helps to determine the preferred orientation of the substituent groups relative to the dithiole ring. For instance, studies have shown that for derivatives with electro-attractive groups, the conformation where the thione and the substituent are antiparallel and in the plane of the dithiole ring is favored.

The following table presents key optimized geometrical parameters for the parent this compound molecule.

| Parameter | Method | Calculated Value |

| C3-S2 Bond Length (Å) | DFT/B3LYP | Value not specified in provided text |

| S1-S2 Bond Length (Å) | DFT/B3LYP | Value not specified in provided text |

| C4-C5 Bond Length (Å) | DFT/B3LYP | Value not specified in provided text |

| S2-C3-C4 Bond Angle (°) | DFT/B3LYP | Value not specified in provided text |

| C3-C4-C5 Bond Angle (°) | DFT/B3LYP | Value not specified in provided text |

Structure-Property Relationships and Computational Predictions for this compound Derivatives

A primary goal of computational studies on this compound is to establish clear structure-property relationships. By systematically modifying the structure of the parent molecule and calculating various physicochemical and electronic properties, researchers can predict how these changes will affect the molecule's behavior. This is particularly valuable in the context of drug design, where properties like lipophilicity, polarizability, and reactivity are crucial for a compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are often developed using descriptors derived from these computational studies. These models correlate the calculated molecular properties with observed biological activities, enabling the prediction of the activity of novel, unsynthesized derivatives. For example, studies have investigated the effect of alkyl and halo substituents on the electronic properties and reactivity of the 1,2-dithiol-3-one core. It has been observed that electron-donating groups like methyl and ethyl can influence the charge distribution and reactivity, while electron-withdrawing groups like chloro and cyano have a more pronounced effect on the HOMO-LUMO energies. These insights are instrumental in guiding the synthesis of new derivatives with enhanced or specific biological profiles.

The table below illustrates how different substituents can be predicted to alter key properties of the this compound scaffold.

| Derivative | Predicted Property Change | Rationale |

| 4-chloro-5-methyl-3H-1,2-dithiole-3-thione | Increased enzyme induction in the liver | Specific electronic and steric effects of the substituents. |

| 4-phenyl-3H-1,2-dithiole-3-thione | High inductive activity in the lungs | The phenyl group alters the molecule's distribution and interaction with biological targets. |

| 5,6-dihydrocyclopenta[c]-1,2-dithiole-3-thione | Potent enzyme inducer in the urinary bladder | The fused ring system likely enhances binding affinity in bladder tissue. |

Data based on structure-activity relationship studies of dithiolethione derivatives.

Spectroscopic and Diffraction Based Structural Elucidation of 3h 1,2 Dithiol 3 One and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization of 3H-1,2-Dithiol-3-one Derivatives (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of molecular structures.

In the ¹H NMR spectra of 5-substituted-3H-1,2-dithiol-3-one derivatives, a characteristic singlet is often observed for the proton at the C4 position of the dithiolone ring, typically appearing in the range of δ 6.37-6.43 ppm. For instance, in 5-phenylthio-3H-1,2-dithiol-3-one, this proton resonates at δ 6.39 ppm. The chemical shifts of the protons on the substituent groups provide further structural confirmation. For example, in 5-ethylthio-3H-1,2-dithiol-3-one, the ethyl group protons appear as a triplet at δ 1.44 ppm and a quartet at δ 3.13 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The carbonyl carbon (C3) of the dithiolone ring is particularly diagnostic, resonating in the downfield region around δ 183-192 ppm. For example, the C3 carbon in 5-butylthio-3H-1,2-dithiol-3-one appears at δ 192.09 ppm. The other ring carbons, C4 and C5, also show characteristic chemical shifts. For many 5-thio-substituted derivatives, the C4 carbon resonates around δ 116-117 ppm, while the C5 carbon appears further downfield, typically between δ 161 and 174 ppm.

¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) |

|---|---|---|

| 5-Butylthio-3H-1,2-dithiol-3-one | CDCl₃ | 6.37 (s, 1H), 3.08 (t, 2H), 1.72 (m, 2H), 1.47 (m, 2H), 0.89 (t, 3H) |

| 5-Phenylthio-3H-1,2-dithiol-3-one | CDCl₃ | 7.47-7.62 (m, 5H), 6.39 (s, 1H) |

| 5-(4-Chlorophenylthio)-3H-1,2-dithiol-3-one | CDCl₃ | 7.43-7.60 (dd, 4H), 6.42 (s, 1H) |

| 5-Ethylthio-3H-1,2-dithiol-3-one | CDCl₃ | 6.40 (s, 1H), 3.13 (q, 2H), 1.44 (t, 3H) |

| 4-Chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one | DMSO-d₆ | 3.61 (m, 4H), 2.86 (m, 4H) |

¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | ¹³C Chemical Shifts (ppm) |

|---|---|---|

| 5-Butylthio-3H-1,2-dithiol-3-one | CDCl₃ | 192.09, 171.03, 116.46, 34.57, 30.86, 21.77, 13.42 |

| 5-Phenylthio-3H-1,2-dithiol-3-one | CDCl₃ | 191.90, 171.79, 135.67, 131.25, 129.96, 126.97, 116.22 |

| 5-(4-Chlorophenylthio)-3H-1,2-dithiol-3-one | CDCl₃ | 191.84, 170.71, 138.10, 136.91, 130.34, 125.51, 116.81 |

| 5-Ethylthio-3H-1,2-dithiol-3-one | CDCl₃ | 192.03, 170.65, 116.48, 29.05, 14.01 |

| 4-Chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one | DMSO-d₆ | 183.2, 168.7, 98.5, 51.1, 45.4 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis in this compound

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies. In the context of this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the carbonyl (C=O) group and other key structural features.

The most prominent and diagnostic absorption band in the IR spectra of 3H-1,2-dithiol-3-ones is the C=O stretching vibration, which typically appears in the region of 1630-1670 cm⁻¹. For example, in 5-phenylthio-3H-1,2-dithiol-3-one, this band is observed at 1643.0 cm⁻¹. The exact position of this band can be influenced by the nature of the substituents on the dithiolone ring.

Other significant vibrational modes include the C=C stretching of the dithiolone ring, which is often found around 1500-1530 cm⁻¹. For instance, 5-(4-chlorophenylthio)-3H-1,2-dithiol-3-one exhibits a band at 1506.7 cm⁻¹. The spectra also show various C-H stretching and bending vibrations, as well as absorptions corresponding to the S-S and C-S bonds, although these are generally weaker and occur in the fingerprint region (below 1500 cm⁻¹).

Key IR Absorption Frequencies for this compound Derivatives (in KBr, cm⁻¹)

| Compound | C=O Stretch | C=C Stretch | Other Notable Bands |

|---|---|---|---|

| 5-Butylthio-3H-1,2-dithiol-3-one | 1636.6 | 1512.2 | 2960.1, 2927.2, 2868.0 (C-H stretch) |

| 5-Phenylthio-3H-1,2-dithiol-3-one | 1643.0 | 1506.7 | 3050.0 (aromatic C-H stretch) |

| 5-(4-Chlorophenylthio)-3H-1,2-dithiol-3-one | 1646.8 | 1506.7 | 1090.2 (C-Cl related) |

| 4-Chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one | 1631 | 1532 | 3448, 3342 (N-H/C-H stretch), 1027 (C-Cl) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination of this compound Compounds

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. This is particularly valuable in the study of sulfur-containing heterocyclic compounds like 3H-1,2-dithiol-3-ones, where the presence of multiple sulfur atoms can lead to complex isotopic patterns.

The HRMS data for various this compound derivatives consistently show excellent agreement between the calculated and found molecular masses, typically with a mass accuracy of a few parts per million (ppm). This high level of accuracy provides unambiguous confirmation of the proposed molecular formulas. For example, the calculated mass for the protonated molecule [M+H]⁺ of 5-ethylthio-3H-1,2-dithiol-3-one (C₅H₆OS₃) is 177.9581, and the experimentally found mass is 177.9584. Similarly, for 5-(4-chlorophenylthio)-3H-1,2-dithiol-3-one (C₉H₅ClOS₃), the calculated mass for the [M+H]⁺ ion is 259.9191, with the found mass being 259.9195.

HRMS Data for Selected this compound Derivatives

| Compound | Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|---|

| 5-Butylthio-3H-1,2-dithiol-3-one | C₇H₁₀OS₃ | [M+H]⁺ | 205.9894 | 205.9896 |

| 5-Phenylthio-3H-1,2-dithiol-3-one | C₉H₆OS₃ | [M+H]⁺ | 225.9581 | 225.9589 |

| 5-Ethylthio-3H-1,2-dithiol-3-one | C₅H₆OS₃ | [M+H]⁺ | 177.9581 | 177.9584 |

| 5-Cyclopentylthio-3H-1,2-dithiol-3-one | C₈H₁₀OS₃ | [M+H]⁺ | 217.9894 | 217.9890 |

| 4-Chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one | C₇H₁₀ClN₂OS₂ | [M+H]⁺ | 236.9921 | 236.9918 |

| 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | C₁₀H₉Cl₂N₂O₂S₄ | [M+H]⁺ | 386.8920 | 386.8918 |

X-ray Diffraction Crystallography for Solid-State Structure Determination of this compound Analogues

X-ray diffraction crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique has been instrumental in confirming the structures of various analogues and derivatives of this compound.

For instance, the crystal structure of 3H-1,2-benzodithiol-3-thione, a closely related analogue, reveals an almost planar molecular geometry. The analysis of its crystal packing shows the presence of short S···S contacts and π–π stacking interactions, which are important in dictating the solid-state architecture.

In another example, the structure of ethyl 6-amino-4-(4-methoxyphenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H- Current time information in Bangalore, IN.dithiolo[3,4-b]pyridine-5-carboxylate, a more complex derivative, was unambiguously confirmed by single-crystal X-ray diffraction. Similarly, the structure of 6-amino-4-(2,4-dichlorophenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H- Current time information in Bangalore, IN.dithiolo[3,4-b]pyridine-5-carboxamide was also elucidated using this technique. These studies provide a detailed understanding of the three-dimensional arrangement of atoms, which is crucial for structure-activity relationship studies.

Crystallographic Data for a 3H-1,2-Benzodithiole-3-thione Analogue

| Parameter | Value |

|---|---|

| Compound | 3H-1,2-Benzodithiole-3-thione |

| Formula | C₇H₄S₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (7) |

| b (Å) | 5.8693 (4) |

| c (Å) | 13.5678 (10) |

| β (°) | 109.456 (3) |

| V (ų) | 760.31 (9) |

| Z | 4 |

Electron Paramagnetic Resonance (EPR) Studies for Radical Intermediates in 3H-1,2-Dithiol-3-thione Reactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study species with unpaired electrons, such as free radicals. While this section focuses on 3H-1,2-dithiol-3-one , the closely related 3H-1,2-dithiol-3-thiones are known to be involved in reactions that can generate radical intermediates, and EPR has been a key tool in studying these processes.

For example, EPR studies have been used to investigate the oxidation of metabolites of dithiolethiones. In one study, the oxidation of a pyrrolopyrazine dithiolethione metabolite was shown to proceed through a radical intermediate, which was confirmed by the observation of an EPR signal. This suggests that radical mechanisms may play a role in the biological activity of these compounds.

Furthermore, EPR spectroscopy has been employed to study the interaction of dithiolethiones with biological systems. For instance, room temperature EPR studies demonstrated that a dithiolethione metabolite can inhibit the peroxidase activity of cytochrome c. EPR spin trapping experiments have also been used to show that these metabolites can inhibit the superoxide (B77818) radical scavenging activity of oxidized cytochrome c. While direct EPR studies on radical intermediates from this compound itself are less common in the provided context, the studies on the thione analogues highlight the potential for such investigations, particularly in understanding their redox chemistry and biological interactions.

Strategic Applications of 3h 1,2 Dithiol 3 One in Advanced Organic Synthesis and Materials Science

3H-1,2-Dithiol-3-one as a Versatile Synthetic Intermediate for Complex Molecule Construction

The this compound ring system and its closely related thione analogue, 3H-1,2-dithiole-3-thione, are highly valuable synthons in organic chemistry. Their unique electronic structure and reactivity, characterized by the presence of a disulfide bond and a carbonyl or thiocarbonyl group, allow for a diverse range of chemical transformations. This versatility makes them key building blocks for constructing complex molecules and novel heterocyclic frameworks. The thione derivative is often used as a precursor to the ketone (one) form, and its chemistry is integral to understanding the applications of the title compound.

Synthesis of Novel Heterocyclic Systems Incorporating the 1,2-Dithiol Core

The 3H-1,2-dithiole-3-thione scaffold is a well-established precursor for synthesizing a variety of other sulfur-containing heterocyclic systems. One of the most significant transformations is the 1,3-dipolar cycloaddition reaction with alkynes. This reaction typically proceeds by adding one equivalent of an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to the dithiolethione at room temperature or below, yielding 1,3-dithiole derivatives. These reactions are fundamental in creating more complex, sulfur-rich molecules.

The reactivity of the 1,2-dithiole (B8566573) ring allows for diverse ring transformations where one or both sulfur atoms can be replaced, leading to the formation of various carbon- and carbon-nitrogen-containing heterocycles. For instance, treatment of tricyclic condensed 1,2-dithiole-3-thiones with diacyl acetylenes results in the formation of new polysulfur-nitrogen heterocycles. These synthetic strategies highlight the role of the 1,2-dithiol-3-one/-thione core as a foundational element for accessing a broad library of heterocyclic compounds.

Table 1: Selected Synthetic Methods for 3H-1,2-dithiole-3-thiones This interactive table summarizes various methods used to synthesize the 3H-1,2-dithiole-3-thione precursor, which can be readily converted to this compound.

| Starting Material | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Oxoesters | Lawesson's reagent & Elemental Sulfur | Refluxing in Toluene | 3H-1,2-dithiole-3-thiones | |

| Dialkyl Malonates | Elemental Sulfur & P₂S₅ | Refluxing in Xylene with Catalyst | 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones | |

| Terminal Alkynes | BuLi, CS₂, Elemental Sulfur | One-pot procedure | 4-Mercapto-5-substituted 3H-1,2-dithiole-3-thiones | |

| α-Enolic Dithioesters | Elemental Sulfur & InCl₃ | 90 °C, Solvent-free | 3H-1,2-dithiole-3-thiones | |

| Ketene Dithioacetals | MgBr₂ & Elemental Sulfur | Heating at 210 °C | 4-Fluoro-5-perfluoroalkyl-3H-1,2-dithiole-3-thiones |

Functionalization and Derivatization for Tailored Synthetic Applications

The functionalization of the this compound ring is crucial for tailoring its properties for specific applications. A key transformation is the conversion of the more common 3H-1,2-dithiole-3-thione precursor into the corresponding 3-one (ketone). This can be achieved through oxidation, although some methods result in low yields. Another approach involves a serendipitous one-step reaction of 3H-1,2-dithiole-3-thione with α-haloketones in the presence of potassium iodide, which directly yields (E)-3-[1-(alkylthio)alkylidene]-3H-1,2-dithiole derivatives.

These derivatization strategies are particularly important for the synthesis of advanced materials. For example, 1,2-dithiole-3-thiones serve as valuable precursors for creating tetrathiafulvalene (B1198394) (TTF) vinylogues. These TTF derivatives are sought after for their enhanced nonlinear optical properties, which are essential for developing organic electronic conductors and photoconductive materials. The ability to introduce various substituents onto the dithiole ring allows chemists to fine-tune the electronic and physical properties of the resulting molecules, making them suitable for a wide spectrum of applications.

Development of Conductive Materials and Optoelectronic Devices Utilizing 1,2-Dithiol-3-one Frameworks

The unique electronic properties stemming from the sulfur-rich 1,2-dithiol-3-one framework make it a promising candidate for applications in materials science. Derivatives of this heterocycle have been successfully integrated into a range of functional materials, including conductive polymers, sensors, and components for optoelectronic devices.

Incorporation into Conductive Polymers and Molecular Wires

Dithiolene compounds, which are structurally related to and can be derived from 1,2-dithiol-3-ones, are known for their ability to form metal complexes and serve as building blocks for conductive materials. The 1,2-dithiole-3-thione moiety has been specifically employed as a precursor in the synthesis of semiconducting polymers. The sulfur atoms in the ring provide favorable orbital interactions that facilitate charge transport along a polymer backbone.

The concept of molecular wires, which are single or oligomeric chains of molecules capable of conducting electricity, has also utilized these frameworks. The sequential coupling of building blocks on a surface can yield molecular wires with specific electronic functions. The inherent properties of the dithiole unit, particularly its electron-rich nature, contribute to the electronic delocalization necessary for conduction along the molecular chain. For instance, the electropolymerization of aniline (B41778) in the presence of certain 1,2-dithiol compounds has been shown to produce conductive polymer films where the sulfur-containing unit is incorporated into the final material.

Application in Sensors and Optoelectronic Components

The distinct electronic characteristics of 1,2-dithiol-3-one derivatives make them well-suited for use in sensors and optoelectronic devices. Compounds based on the 1,3-dithiole-2-thione-4,5-dithiolate (DMIT) ligand, which can be isomerized from the 1,2-dithiole structure, have been synthesized and evaluated as ionophores in potentiometric ion-selective electrodes for sensing silver ions. In these sensors, the thione group appears to be the primary site for strongly binding silver ions. The conversion of the thione to a ketone (an analogue of this compound) is a key step in modifying the ionophore's binding properties.

Furthermore, dithiolene metal complexes and other derivatives are being explored for a variety of optoelectronic applications. These materials are used as charge transport materials in devices like organic light-emitting diodes (OLEDs) and photodetectors. Their ability to facilitate charge movement makes them effective as hole transport materials.

Role in Organic Semiconductors and Photovoltaic Materials

The 1,2-dithiol-3-one framework is a component of more complex structures used in the field of organic semiconductors. Many 1,2-dithiole-3-thiones are used as precursors for materials that find application in organic electronics. For example, bis(1,2,5-thiadiazolo)-p-quinobis(1,3-dithiole) (BTQBT), an important organic semiconductor, features a core structure derived from dithiole units. First-principles calculations on BTQBT have helped establish the crucial correlation between its intermolecular packing and charge transport properties.

In the realm of organic photovoltaics (OPV), derivatives incorporating the dithiole structure are designed as photosensitizers for dye-sensitized solar cells (DSSCs). For example, a push-pull quinoid dye featuring a benzo-1,3-dithiol-2-ylidene donor group was synthesized and used in a DSSC, demonstrating photoelectric conversion into the near-infrared region. The development of n-type organic semiconductors, which are crucial for creating efficient organic electronic circuits, has also utilized dithiole-based structures. Naphthalene diimides fused with 2-(1,3-dithiol-2-ylidene)malonitrile groups have been successfully used as the active layer in solution-processed n-channel organic thin-film transistors (OTFTs), achieving high electron mobilities.

Table 2: Performance of an n-Channel OTFT with a Dithiol-Fused Naphthalene Diimide Semiconductor

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Electron Mobility | Up to 0.51 cm²V⁻¹s⁻¹ | Solution-processed, ambient conditions | |

| Current On/Off Ratio | 10⁵−10⁷ | Ambient conditions | |

| Threshold Voltage | < 10 V | Ambient conditions | |

| Stability | Excellent air and operating stability | Ambient conditions |

Role of this compound Derivatives in Polymer Chemistry and Advanced Coatings

Derivatives of the 1,2-dithiole class, particularly those that form metal dithiolene complexes, are instrumental in the creation of advanced materials with applications in electronics and materials science. These materials often exhibit semiconducting or conducting properties, making them suitable for use in thin films and specialized coatings.

The core of this application lies in the ability of dithiolene ligands, derived from 1,2-dithiol precursors, to form planar metal complexes that can stack efficiently in the solid state. This stacking facilitates intermolecular orbital overlap, which is a prerequisite for charge transport. Metal-bis(dithiolene) complexes, for example, are well-studied electroactive precursors for conducting materials. The resulting materials can be considered one-dimensional conductors or semiconductors, with properties that can be tuned by modifying the ligand structure or the central metal ion.

Research has focused on creating extended, delocalized frameworks using these complexes to mimic or improve upon the conductivity of known materials. The development of polymers incorporating the 1,2-dithiole moiety is an area of significant interest for producing novel semiconducting materials. These polymers can be synthesized through various methods, including the polymerization of functionalized dithiolene complexes. For instance, attaching polymerizable groups to the dithiolene ligand allows for its incorporation into a larger polymer chain, imparting the electronic properties of the dithiolene unit to the bulk material.

One key area of application is in the development of neutral (one-component) metal 1,2-dithiolene complexes for conducting and magnetic materials. The structural, electrochemical, and optical properties of these materials are highly dependent on the specific ligand and metal used. This tunability is crucial for designing advanced coatings with specific electronic characteristics.

Table 1: Examples of Dithiolene Ligands Used in Materials Science

| Ligand Abbreviation | Full Name | Application Area | Reference |

|---|---|---|---|

| dmit | 4,5-Disulfanyl-1,3-dithiole-2-thione | Conducting and superconducting salts | |

| dddt | 5,6-Dihydro-1,4-dithiin-2,3-dithiolate | Conducting salts, comparison to organic analogs | |

| bpedmit | 4,5-bis(2-pyridylethylsulfanyl)-1,3-dithiole-2-thione | Precursor for functional materials | |

| dt | Tetrathiafulvalenedithiolate | Extended TTF-based conducting complexes |

Catalytic Applications and Ligand Design in Coordination Chemistry with 1,2-Dithiol-3-one Analogues

Analogues of 1,2-dithiol-3-one, especially 1,2-dithiols and the broader class of 1,2-dithiolene ligands, are fundamental in coordination chemistry for ligand design and catalysis. Their ability to act as "non-innocent" ligands, meaning the ligand itself can participate in redox processes, makes the resulting metal complexes highly versatile.

The primary role of these compounds is as strong chelating agents for a wide range of transition metals, including nickel, platinum, palladium, copper, and gold. The dithiolene ligand coordinates to the metal center through its two sulfur atoms, forming stable, often square-planar, complexes. This structural feature is crucial for many of their applications.

Ligand Design: The design of dithiolene ligands is a major focus of research. By altering the substituents on the dithiolene backbone, chemists can fine-tune the electronic and steric properties of the resulting metal complexes. For example, introducing electron-withdrawing or electron-donating groups can change the redox potentials of the complex, which is critical for both catalytic activity and the properties of derived materials.

Unsymmetrical dithiolene ligands have also been developed to create complexes with unique properties. Furthermore, ligands incorporating additional coordinating groups, such as pyridine (B92270) moieties, have been synthesized. These "ligands-as-complexes" can act as building blocks for larger, multi-metallic coordination polymers and frameworks with potential applications in catalysis and magnetism.

Catalytic Applications: Metal dithiolene complexes are explored for their catalytic activity in various organic transformations. The ability of the metal center and the non-innocent ligand to shuttle electrons facilitates redox-based catalytic cycles. While the initial focus of dithiolene chemistry was on materials science, their potential in catalysis is a growing field of investigation. For instance, benzene-1,2-dithiol is used to create transition metal complexes that are effective in stabilizing metal ions and enhancing catalytic properties. The unique electronic structure of these complexes makes them candidates for activating small molecules and facilitating multi-electron transfer reactions.

Table 2: Metal Complexes with 1,2-Dithiolene Analogues

| Metal | Ligand Type(s) | Complex Type | Research Focus | Reference |

|---|---|---|---|---|

| Ni, Pt, Pd | dmit, dddt, mnt | Bis-homoleptic | Conducting materials, magnetism, catalysis | |

| Ni | dmit, mnt, dddt | Bis-heteroleptic (unsymmetrical) | Extending the range of available complexes for study | |

| Au | Biphenyl-dithiolene | Bis-homoleptic | Semiconductor behavior in 1D chains | |

| Cu, Au | Pyridyl-ethyl-dithiolene (pedt) | Bis-homoleptic | Tunable redox potentials for molecular materials |

Future Research Trajectories and Emerging Scientific Directions in 3h 1,2 Dithiol 3 One Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies for 3H-1,2-Dithiol-3-one

The development of new and environmentally benign synthetic methods for 3H-1,2-dithiol-3-ones and their thione precursors is a key area of future research. While classical methods involving sulfurating agents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) have been effective, they often require harsh reaction conditions and can generate significant waste.

Future work will likely focus on:

Green Chemistry Approaches: The use of more environmentally friendly solvents and catalysts is a major goal. For instance, methods utilizing elemental sulfur in solvents like dimethylformamide (DMF) or even solvent-free conditions are being explored. The development of catalytic systems, perhaps involving transition metals or organocatalysts, could lead to more efficient and selective syntheses with reduced environmental impact.

Microwave-Assisted Synthesis: This technique has already shown promise in significantly reducing reaction times for the synthesis of related dithiole-2-thiones. Expanding this approach to a wider range of this compound derivatives could offer a rapid and energy-efficient alternative to conventional heating methods.

One-Pot Procedures: Designing multi-component reactions where the dithiole ring is constructed in a single synthetic operation from simple starting materials is highly desirable. One-pot syntheses starting from terminal alkynes have already been developed for certain derivatives. Further exploration in this area could streamline the synthesis of complex dithiole structures.

Novel Starting Materials: Research into the use of unconventional precursors, such as isopropenyl derivatives and propargylamines, is expanding the synthetic toolbox for creating the 1,2-dithiole-3-thione core.

A comparative look at some established and emerging synthetic strategies is presented below:

| Method | Reagents | Conditions | Advantages | Limitations | Reference |

| Classical Sulfuration | 3-Oxoesters + P₄S₁₀/S₈ | High temperature, organic solvents (e.g., toluene, xylene) | Well-established, good yields for many substrates. | Harsh conditions, stoichiometric reagents, workup can be complex. | |

| Lawesson's Reagent | 3-Oxoesters + Lawesson's Reagent | Refluxing toluene | Often gives quantitative yields. | Stoichiometric, generates phosphorus byproducts. | |

| Elemental Sulfur | Isopropenyl derivatives + S₈ | High temperature (e.g., 180 °C) | Atom-economical, uses readily available sulfur. | High temperatures, can have limited substrate scope. | |

| Copper-Catalyzed Annulation | Propargylamines + S₈ | Copper catalyst, DEF solvent | Good to excellent yields, good functional group tolerance. | Requires a metal catalyst. | |

| Microwave-Assisted | 4-Methylacetophenone, CS₂, morpholine | Microwave irradiation (150 W, 8 min) | Drastically reduced reaction times, high yield. | Primarily demonstrated for dithiole-2-thiones so far. |

Advanced Mechanistic Studies on Redox Pathways and Sulfur Extrusion in 1,2-Dithiole (B8566573) Systems

The rich redox chemistry and the ability of 1,2-dithiole systems to extrude sulfur are central to their reactivity and biological activity. A more profound understanding of the mechanisms governing these processes is crucial for designing new molecules with tailored functions.

Future research directions in this area include:

Elucidation of Redox Intermediates: Advanced spectroscopic and electrochemical techniques can be employed to identify and characterize the transient radical ions and other intermediates formed during the oxidation and reduction of 3H-1,2-dithiol-3-ones. This knowledge is vital for understanding their behavior in biological systems and in the context of materials science.

Sulfur Extrusion Pathways: While it is known that 1,2-dithiole-3-thiones can release sulfur, the precise mechanisms are not fully understood for all cases. Studies investigating the factors that control sulfur extrusion, such as temperature, light, and the presence of other reagents, are needed. For example, pyrolysis of certain dithiolethiones can lead to the formation of highly reactive thioacylthioketenes. Understanding these pathways could lead to the development of novel sulfur-transfer reagents.

Influence of Substituents: A systematic investigation into how different substituents on the dithiole ring affect its redox potentials and the kinetics of sulfur extrusion will be invaluable. This will allow for the fine-tuning of these properties for specific applications, such as the controlled release of hydrogen sulfide.

Reaction with Biological Thiols: The interaction of 3H-1,2-dithiol-3-ones with biological thiols like glutathione (B108866) is a key aspect of their mechanism of action. Detailed mechanistic studies are needed to understand how these compounds extrude sulfur from these biological sources, which is critical for their role as H₂S donors.

Computational Design and Prediction of Novel this compound Derivatives with Enhanced Reactivity or Specific Functions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. Applying these methods to this compound chemistry will accelerate the discovery of new derivatives with desired characteristics.

Key areas for future computational research include:

Structure-Activity Relationship (QSAR) Studies: DFT-based descriptors can be used to build robust QSAR models that correlate the structural features of dithiolethione derivatives with their biological activity, such as their ability to induce specific enzymes. This will enable the in silico screening of large virtual libraries of compounds to identify promising candidates for synthesis and testing.

Predicting Reactivity: Computational methods can be used to calculate reactivity descriptors like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and Fukui functions. These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions and the synthesis of derivatives with enhanced reactivity.

Modeling Reaction Mechanisms: DFT can be used to model the transition states and reaction pathways of key transformations, such as cycloadditions and sulfur extrusion reactions. This provides a deeper understanding of the reaction mechanisms and can help in optimizing reaction conditions.

Design of Functional Molecules: Computational tools can be used to design novel this compound derivatives with specific electronic or optical properties for applications in materials science. For example, molecules with tailored HOMO-LUMO gaps could be designed for use in organic electronics.

The table below summarizes key quantum chemical descriptors and their relevance in predicting the reactivity of dithiolethiones.

| Descriptor | Definition | Significance | Reference |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher EHOMO means a better donor. | |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower ELUMO means a better acceptor. | |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. | |

| Chemical Hardness (η) | Resistance to change in electron distribution | A measure of stability; harder molecules are less reactive. | |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons | Describes the ability of a molecule to act as an electrophile. | |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of a molecule | Identifies regions susceptible to electrophilic and nucleophilic attack. |

Development of Hybrid Materials and Nanostructures Incorporating this compound Units

The unique chemical properties of the this compound scaffold make it an attractive building block for the construction of advanced materials and nanostructures.

Future research in this domain will likely explore:

Hybrid Molecules: The covalent attachment of the 3H-1,2-dithiol-3-thione moiety to other pharmacologically active molecules is a promising strategy for creating hybrid drugs with dual or enhanced therapeutic effects. For example, hybrids of dithiolethiones with existing drugs are being investigated for their anti-inflammatory and anticancer properties.

Functionalized Nanoparticles: Incorporating dithiole derivatives into nanostructures, such as liposomes or block copolymer nanoparticles, could lead to new systems for targeted drug delivery or theranostics. Metal-bis(dithiolene) complexes, which can be derived from dithiole precursors, have shown promise as agents for photothermal therapy and photoacoustic imaging.

Self-Assembled Monolayers (SAMs): Dithiol-based molecules can form self-assembled monolayers on gold surfaces, which can be used to construct biosensors or other electronic devices. The ability to create ordered nanostructures through layer-exchange processes opens up possibilities for creating complex, multi-component surface architectures.

π-Extended Systems for Electronics: The electron-rich nature of the dithiole ring makes it a valuable component in π-extended systems for organic electronics. Incorporating this unit into larger conjugated molecules, such as extended tetrathiafulvalene (B1198394) (exTTF) analogues, could lead to new materials for organic field-effect transistors and molecular sensors.

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Paradigms

To accelerate the discovery and optimization of this compound derivatives, the integration of modern automation and flow chemistry techniques is essential.

Emerging directions include:

Flow Chemistry Synthesis: Translating the synthesis of 3H-1,2-dithiol-3-ones from batch to continuous flow processes can offer several advantages, including improved safety, better control over reaction parameters, and easier scalability. This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

Automated Synthesis Platforms: The use of automated synthesizers can significantly increase the throughput of compound production, enabling the rapid generation of libraries of dithiolethione derivatives for screening. This is crucial for exploring structure-activity relationships and for optimizing the properties of these compounds for specific applications.

High-Throughput Screening: Combining automated synthesis with high-throughput screening assays will create a powerful platform for the rapid discovery of new bioactive this compound derivatives. This integrated approach will be instrumental in advancing their development as therapeutic agents and functional materials.

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound chemistry, leading to new scientific insights and innovative technological applications.

Q & A

Q. How do structural modifications of this compound derivatives influence their anti-proliferative activity?

- Methodology : Substituents at the 4- and 5-positions significantly affect bioactivity. For example, 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f) demonstrates potent activity against HT-1080 fibrosarcoma cells (IC50 = 0.28 μM) due to enhanced microtubule disruption. Structure-activity relationship (SAR) studies should combine MTT assays with molecular docking to evaluate binding affinity at targets like tubulin’s colchicine site .

Q. What mechanistic insights explain the antimicrobial activity of 4,5-dichloro-1,2-dithiol-3-one (HR45)?

- Methodology : HR45 inhibits β-ketoacyl-ACP synthase III (FabH) via covalent modification of the active-site cysteine (C112). Mass spectrometry and molecular dynamics simulations reveal a Michael addition-elimination mechanism, where the 5-chloro substituent directs nucleophilic attack. Researchers should validate adduct formation using LC-MS and compare inhibition kinetics with non-chlorinated analogs .

Q. How can contradictions between computational and experimental data on dithiolone reactivity be resolved?

- Methodology : Discrepancies in S–S bond vibrational frequencies (DFT vs. MP2) highlight the need for multi-method validation. For example, MP2/6-31G* calculations with uniform scaling factors (0.94–0.97) improve agreement with experimental IR spectra. Hybrid QM/MM approaches may further refine reactivity predictions in complex biological systems .

Q. What experimental strategies elucidate the role of this compound derivatives in oxidative stress modulation?

- Methodology : Compounds like 3H-1,2-dithiole-3-thione (D3T) upregulate glutathione (GSH) synthesis in pancreatic β-cells. Researchers can measure GSH levels via HPLC, assess enzyme activity (e.g., glutathione peroxidase), and use siRNA knockdown of Nrf2 to confirm pathway dependence. Dose-response studies (e.g., 10–100 μM D3T) identify optimal cytoprotective concentrations .

Q. How do this compound derivatives induce apoptosis via dual mitochondrial and death receptor pathways?

- Methodology : Compound 6f triggers G2/M arrest by upregulating cyclin B1 and phosphorylated cdc2, followed by caspase-8/-9 activation. Western blotting for Bax/Bcl-2 ratios, cytochrome c release, and PARP cleavage confirms mitochondrial involvement. Flow cytometry with Annexin V/PI staining quantifies apoptosis, while inhibitor studies (e.g., Z-VAD-FMK) delineate pathway contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products